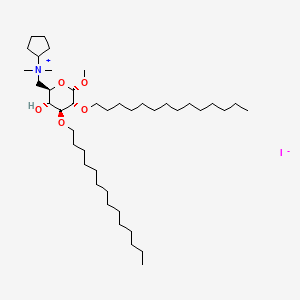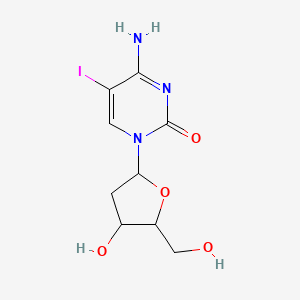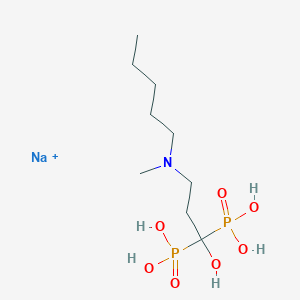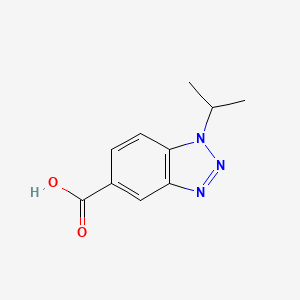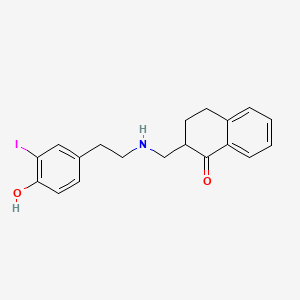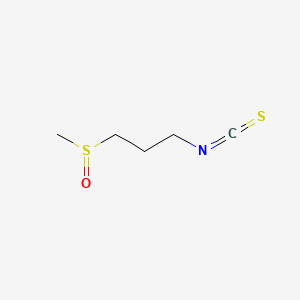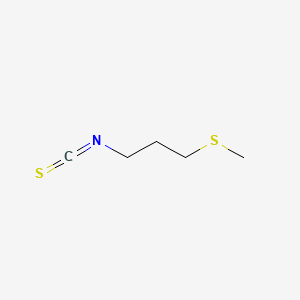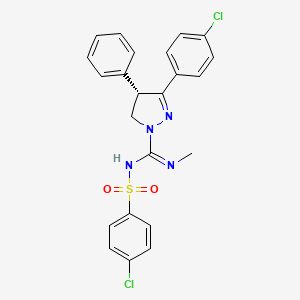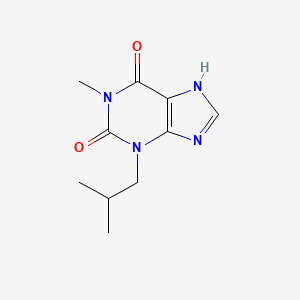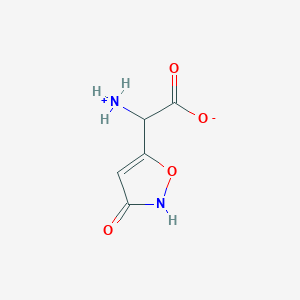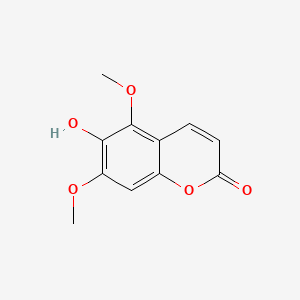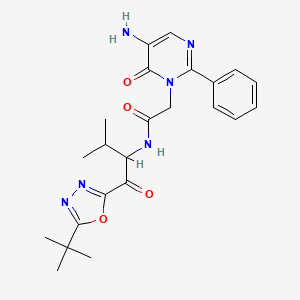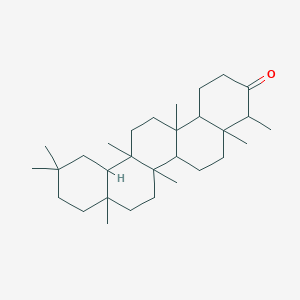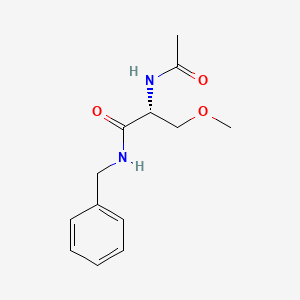
Lacosamide
概要
説明
Lacosamide is an antiepileptic drug used to treat partial-onset seizures and primary generalized tonic-clonic seizures . It acts on the central nervous system (CNS) to reduce the number and severity of seizures .
Synthesis Analysis
The total synthesis of Lacosamide has been reported in several studies . The key step in the synthesis is a stereospecific allyl cyanate-to-isocyanate rearrangement, which proceeds with chirality transfer . The enantiopure starting material for the rearrangement step was accessed from ethyl L-lactate .Molecular Structure Analysis
Lacosamide has a molecular formula of C13H18N2O3 . Its molecular weight is 250.29 g/mol .Chemical Reactions Analysis
Lacosamide exhibits a pharmacodynamic effect that is closely correlated with its plasma concentration . The pharmacokinetic and pharmacodynamic relationship for reduction of seizure frequency can be described by a maximum effect (E_max) model .Physical And Chemical Properties Analysis
Lacosamide is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 h after intake . Its oral bioavailability is high (100%) for a dose up to 800 mg . Variability in pharmacokinetic parameters is low (coefficients of variation almost all <20 %) .科学的研究の応用
1. Drug-Drug Interaction Research
- Summary of Application: Lacosamide, a third-generation novel antiepileptic drug, was used in a study to understand its interaction with nisoldipine, a calcium channel blocker used in the treatment of hypertension .
- Methods of Application: An ultra performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) assay was optimized and fully validated for the simultaneous quantitative determination of lacosamide and its metabolite, O-Desmethyl-lacosamide (ODL), and the drug-drug interactions (DDIs) between lacosamide and nisoldipine were researched .
- Results: The UPLC-MS/MS assay was successfully employed on the interactions of lacosamide and nisoldipine in vivo and in vitro. The half-maximal inhibitory concentration (IC 50) was 3.412 μM in rat liver microsomes (RLM), where nisoldipine inhibited the metabolism of lacosamide with a mixture of inhibition mechanism .
2. Stability-Indicating High-Performance Liquid Chromatography Method
- Summary of Application: A stability-indicating reversed-phase high-performance liquid chromatographic method was developed for the determination of lacosamide .
- Methods of Application: The method used a C18 column and a mobile phase composed of phosphate buffer (pH 4.0):acetonitrile (40:60 v/v). The retention time of lacosamide was found to be 2.7 min .
- Results: Linearity was established for lacosamide in the range of 10–50 μg/mL. The percentage recovery of lacosamide was found to be in the range of 97.37–99.20% .
3. Treatment of Epilepsy
- Summary of Application: Lacosamide has been found to be safe and effective in the treatment of epilepsy in people with intellectual disabilities, epilepsy of cerebrovascular etiology, and epilepsy associated with brain tumors .
- Methods of Application: Lacosamide is administered as an antiepileptic drug approved by the US Food and Drug Administration for the adjunctive treatment of the partial onset of seizures .
- Results: Some studies support that lacosamide may alleviate anxiety and depression in epilepsy patients .
4. Pharmacokinetic-Pharmacodynamic Model of Drugs
- Summary of Application: Lacosamide was used in a study to understand the pharmacokinetic differences between normal and disease states .
- Methods of Application: An ultra performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) assay was optimized and validated for the simultaneous quantitative determination of lacosamide and its metabolite, O-Desmethyl-lacosamide (ODL). The interactions between lacosamide and nisoldipine were researched in vivo and in vitro .
- Results: The UPLC-MS/MS assay was successfully employed on the interactions of lacosamide and nisoldipine. The half-maximal inhibitory concentration (IC 50) was 3.412 μM in rat liver microsomes (RLM), where nisoldipine inhibited the metabolism of lacosamide with a mixture of inhibition mechanism .
5. Taste-Masking for Oral Formulations
- Summary of Application: Lacosamide’s bitter taste is a barrier to the development of oral formulations. A study aimed to prepare encapsulated Lacosamide microparticles (MPs) for masking its bitter taste .
- Methods of Application: Encapsulated Lacosamide MPs were prepared with Eudragit ® E100 (E100), a pH-dependent polymer, by spray drying. Three formulations comprising different ratios of Lacosamide and E100 (3:1, 1:1, and 1:3) were prepared .
6. Treatment of Partial Epilepsy
- Summary of Application: A prospective, open-label study recruited 33 patients to evaluate the possible efficacy of Lacosamide in patients with epilepsy .
- Methods of Application: The study was conducted in a clinical setting with patients aged 16–74 .
- Results: The study is still ongoing and results are yet to be published .
7. Pharmacokinetic Differences between Normal and Disease States
- Summary of Application: Lacosamide was used in a study to understand the pharmacokinetic differences between normal and disease states .
- Methods of Application: An ultra performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) assay with accuracy and simplicity was optimized and fully validated for the simultaneous quantitative determination of lacosamide and O-Desmethyl-lacosamide (ODL), and drug-drug interactions (DDIs) between lacosamide and nisoldipine in vivo and in vitro was researched .
- Results: The UPLC-MS/MS assay was employed successfully on the interactions of lacosamide and nisoldipine in vivo and in vitro. The half-maximal inhibitory concentration (IC 50) was 3.412 μM in rat liver microsomes (RLM), where nisoldipine inhibited the metabolism of lacosamide with a mixture of inhibition mechanism .
8. Treatment of Epilepsy-Associated Comorbidities
- Summary of Application: Lacosamide, a new generation of anti-seizure medications, may exhibit efficacy in the management of both epilepsy and its related comorbidities .
- Methods of Application: The possible pathophysiological mechanisms between epilepsy and epilepsy-associated comorbidities have been partially described .
- Results: Some studies support that lacosamide may alleviate anxiety and depression in epilepsy patients. In addition, lacosamide has been found to be safe and effective in the treatment of epilepsy in people with intellectual disabilities, epilepsy of cerebrovascular etiology, and epilepsy associated with brain tumors .
9. Safety and Tolerability of Lacosamide in Patients With Epilepsy
- Summary of Application: A systematic search was performed on MEDLINE, Embase, Cochrane Library, CBM, CNKI, IDB, VIP Database, and Wanfang Database from inception to 2021 March, and all studies assessing the safety of Lacosamide were included .
- Methods of Application: The study aimed to provide more conclusive evidence for the safety and tolerability of Lacosamide in patients with epilepsy .
- Results: The study is still ongoing and results are yet to be published .
Safety And Hazards
Clinical use of Lacosamide should be noticed and avoided in relation to adverse drug reactions (ADRs) since it raises the risk of cardiac arrest, ventricular fibrillation, Stevens-Johnson syndrome, and rhabdomyolysis . The incidence of adverse effects (AEs) were reported in real-world studies (0.57, 95% CI: 0.43, 0.72) and randomized controlled trials (RCTs) (0.59, 95% CI: 0.42–0.76) .
特性
IUPAC Name |
(2R)-2-acetamido-N-benzyl-3-methoxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPJLAIAVCUEMN-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(COC)C(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](COC)C(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057666 | |
| Record name | Lacosamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Lacosamide is a white to light yellow powder. It is sparingly soluble in water and slightly soluble in acetonitrile and ethanol. | |
| Record name | Lacosamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06218 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
It is proposed that lacosamide's inhibition of sodium channels is responsible for analgesia. Lacosamide may be selective for inhibiting depolarized neurons rather than neurons with normal resting potentials. Pain and nociceptor hyperexcitability are associated with neural membrane depolarization. Lacosamide binds to collapsin response mediator protein-2 (CRMP-2), a phosphoprotein which is expressed primarily in the nervous system and is involved in neuronal differentiation and control of axonal outgrowth. The role CRMP-2 of binding in seizure control is hasn't been elucidated. | |
| Record name | Lacosamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06218 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Lacosamide | |
CAS RN |
175481-36-4 | |
| Record name | Lacosamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175481-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lacosamide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175481364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lacosamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06218 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lacosamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanamide, 2-(acetylamino)-3-methoxy-N-(phenylmethyl)-, (2R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.805 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Lacosamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/563KS2PQY5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
140-146˚C | |
| Record name | Lacosamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06218 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(6,7-Dichloro-2-cyclopentyl-2-methyl-1-oxo-2,3-dihydro-1h-inden-5-yl)oxy]acetic acid](/img/structure/B1674140.png)
